Trimethylsilyl propiolate

Description

General Overview of Trimethylsilyl (B98337) Propiolate as a Chemical Entity

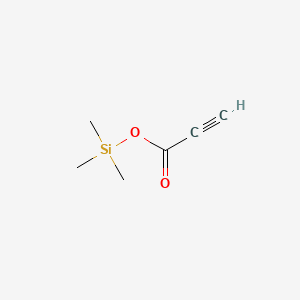

Trimethylsilyl propiolate, identified by the CAS number 19232-22-5, is an organosilicon compound featuring a trimethylsilyl group attached to a propiolate functional group. clockss.orgresearchgate.net Its molecular formula is C6H10O2Si, and it has a molecular weight of 142.23 g/mol . clockss.orgresearchgate.net This compound is also known by other names such as 2-Propynoic acid, trimethylsilyl ester, and its IUPAC name is trimethylsilyl prop-2-ynoate. clockss.org Under standard conditions, it is a liquid with a boiling point reported between 70-75°C. clockss.org The density of this compound is approximately 0.925 g/mL at 25°C. clockss.org

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 19232-22-5 clockss.orgresearchgate.net |

| Molecular Formula | C6H10O2Si clockss.orgresearchgate.net |

| Molecular Weight | 142.23 g/mol clockss.orgresearchgate.net |

| IUPAC Name | trimethylsilyl prop-2-ynoate clockss.org |

| Synonyms | 2-Propynoic acid, trimethylsilyl ester; Propiolic acid, trimethylsilyl ester clockss.org |

| Boiling Point | 70-75°C clockss.org |

| Density | 0.925 g/mL at 25°C clockss.org |

Academic Significance in Alkynylsilane Chemistry

This compound is a compound of significant interest within the field of alkynylsilane chemistry, primarily serving as a versatile building block in various organic synthesis methodologies. Its utility is most prominently showcased in cycloaddition reactions, where the trimethylsilyl group plays a crucial role in influencing the regioselectivity and reactivity of the alkyne moiety. rsc.org

Detailed Research Findings:

Diels-Alder Reactions: this compound has been utilized as a dienophile in Diels-Alder reactions. For instance, in reactions with 1-trimethylsilylbutadiene, the silyl (B83357) group on the diene exerts a modest 'ortho'-directing effect. rsc.org A notable application is the reaction with 1-trimethylsilylbutadiene to form an 'ortho'-adduct, which upon treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), aromatizes to yield methyl m-trimethylsilylbenzoate. rsc.org This transformation involves a rearrangement of the silyl group, highlighting the unique reactivity imparted by the silicon atom. rsc.org Furthermore, silylated oxazoles have been shown to undergo intermolecular Diels-Alder reactions with methyl propiolate, a related compound, to generate furans in a completely regioselective manner. arkat-usa.org

1,3-Dipolar Cycloadditions: The compound is a valuable substrate in 1,3-dipolar cycloaddition reactions for the synthesis of various heterocyclic compounds. Research has shown that the reaction of methyl (trimethylsilyl)propiolate with azides requires elevated temperatures. clockss.org A regioselective method for preparing 1,5-trisubstituted 1H-1,2,3-triazoles involves the 1,3-dipolar cycloaddition of 1-trimethylsilylacetylenes with organoazides. nih.govsigmaaldrich.com The trimethylsilyl group directs the cycloaddition, leading to specific substitution patterns on the resulting triazole ring. nih.govsigmaaldrich.com

Synthesis of Thiophenes: In the synthesis of substituted-silyl thiophene (B33073) carboxylates, which are precursors to biologically active amides, methyl 3-(trimethylsilyl)propiolate has been used in cycloaddition reactions with α-mercapto ketones. researchgate.net These reactions, catalyzed by potassium tert-butoxide, proceed with high regioselectivity, which is attributed to the inductive effect of the ester carbonyl group. researchgate.net This method provides a smooth synthesis of 2-(substituted-silyl)thiophene-3-carboxylates. researchgate.net

Other Cycloadditions: this compound has also been investigated in cycloaddition reactions with 6-cyanobenz[a]indolizines. These reactions can lead to the formation of complex cyclazine structures, sometimes accompanied by desilylation. clockss.org

The presence of the trimethylsilyl group not only serves as a protecting group for the terminal alkyne but also influences the electronic properties and steric environment of the triple bond, thereby controlling the outcome of various chemical transformations. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C6H10O2Si |

|---|---|

Molecular Weight |

142.23 g/mol |

IUPAC Name |

trimethylsilyl prop-2-ynoate |

InChI |

InChI=1S/C6H10O2Si/c1-5-6(7)8-9(2,3)4/h1H,2-4H3 |

InChI Key |

LCNWHVJMIOOGTC-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OC(=O)C#C |

Origin of Product |

United States |

Synthetic Methodologies for Trimethylsilyl Propiolate

Preparation of Trimethylsilyl (B98337) Lower Alkyl Propiolate

The synthesis of trimethylsilyl lower alkyl propiolates serves as a crucial step in the formation of various valuable chemical intermediates. These compounds are key precursors for producing agents like sodium 3-trimethylsilylpropionate-2,2,3,3-d, a water-soluble standard for 1H-NMR, and 3-trimethylsilylpropionic acid, which is utilized as an emulsifying agent.

Silylation of Lower Alkyl Esters of Propiolic Acid

A primary method for preparing trimethylsilyl lower alkyl propiolates involves the direct silylation of lower alkyl esters of propiolic acid. This process represents a significant improvement over previous two-step procedures, offering a more streamlined and efficient one-step synthesis. The reaction entails treating a lower alkyl propiolate, such as methyl propiolate, with a silylating agent to introduce the trimethylsilyl group onto the molecule.

Optimized Reaction Conditions and Reagents (e.g., Chlorotrimethylsilane (B32843), Triethylamine (B128534), Dry Benzene)

The optimized one-step synthesis of 3-(trimethylsilyl) lower alkyl propiolate is achieved by reacting a lower alkyl ester of propiolic acid with chlorotrimethylsilane. This reaction is effectively carried out in the presence of triethylamine and dry benzene (B151609). Typically, the process uses approximately equimolar quantities of the propiolate ester, chlorotrimethylsilane, and triethylamine.

The reaction is optimally performed by combining the propiolate, chlorotrimethylsilane, and dry benzene, and then gradually adding the triethylamine while maintaining the reaction temperature around 60°C. For instance, in a specific application of this method, chlorotrimethylsilane is added to a solution of methyl propiolate in dry benzene. The mixture is then heated, and a solution of triethylamine in dry benzene is added dropwise. This controlled addition helps to manage the exothermic nature of the reaction and ensure optimal yield and purity of the desired product.

| Reagent/Condition | Role/Parameter |

| Lower Alkyl Propiolate | Starting material |

| Chlorotrimethylsilane | Silylating agent |

| Triethylamine | Base, neutralizes HCl byproduct |

| Dry Benzene | Solvent |

| Temperature | ~60°C |

Synthesis of Specific Trimethylsilyl Propiolate Derivatives

The versatility of silylation chemistry allows for the creation of more complex and functionally diverse this compound derivatives. These specialized compounds are synthesized for applications in areas such as mechanistic studies of chemical reactions.

Example: Formation of 5-(trimethylsilyl)penta-2,4-diyn-1-yl 3-(trimethylsilyl)-propiolate Ester

An example of a specific derivative is 5-(trimethylsilyl)penta-2,4-diyn-1-yl propiolate. The synthesis of this ester is a straightforward process. nih.gov It is prepared by reacting 5-(trimethylsilyl)penta-2,4-diyn-1-ol with propiolic acid. researchgate.net The reaction is conducted in dichloromethane (B109758) at 0°C. researchgate.net Key reagents used to facilitate this esterification include dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). researchgate.net The initially homogeneous solution becomes cloudy as the reaction proceeds. researchgate.net This particular ester was synthesized as part of a series of compounds to study the steric effects on the rate of intramolecular hexadehydro-Diels–Alder (HDDA) reactions. nih.gov

| Reactant/Reagent | Function |

| 5-(trimethylsilyl)penta-2,4-diyn-1-ol | Alcohol component |

| Propiolic acid | Acid component |

| Dicyclohexylcarbodiimide (DCC) | Coupling agent |

| 4-(Dimethylamino)pyridine (DMAP) | Catalyst |

| Dichloromethane | Solvent |

Reactivity and Mechanistic Investigations of Trimethylsilyl Propiolate

Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, is a fundamental reaction for producing organosilicon compounds. acs.org The regiochemical outcome of this reaction with propiolate esters is highly dependent on the reaction conditions, revealing a dichotomy between radical and ionic mechanistic pathways. acs.orgresearchgate.net

Regioselectivity in Hydrosilylations of Propiolate Esters with Tris(trimethylsilyl)silane (B43935)

The hydrosilylation of propiolate esters, such as methyl and ethyl propiolate, with tris(trimethylsilyl)silane demonstrates controllable regioselectivity. nih.gov Depending on the reaction conditions, two distinct regioisomers can be formed: β-silicon-substituted Z-alkenes (anti-Markovnikov adducts) or α-silicon-substituted alkenes (Markovnikov adducts). researchgate.netnih.gov

In the absence of a Lewis acid or solvent, the reaction between propiolate esters and tris(trimethylsilyl)silane at room temperature selectively yields β-silicon-substituted Z-alkenes. acs.orgnih.gov The same β-selectivity is observed when the reaction is conducted in the presence of the Lewis acids ethylaluminum dichloride (EtAlCl₂) or diethylaluminum chloride (Et₂AlCl). nih.gov Conversely, when a stronger Lewis acid like aluminum chloride (AlCl₃) is used in a solvent such as dichloromethane (B109758), the regioselectivity is reversed, leading to the formation of α-silicon-substituted alkenes. researchgate.netnih.gov

Table 1: Regioselectivity in the Hydrosilylation of Propiolate Esters with Tris(trimethylsilyl)silane

| Propiolate Ester | Conditions | Major Product | Selectivity | Reference |

|---|---|---|---|---|

| Methyl/Ethyl Propiolate | No Lewis Acid, Neat | β-silicon-substituted Z-alkene | Selective | acs.orgnih.gov |

| Methyl/Ethyl Propiolate | EtAlCl₂ or Et₂AlCl | β-silicon-substituted Z-alkene | Selective | nih.gov |

| Methyl/Ethyl Propiolate | AlCl₃ in Dichloromethane | α-silicon-substituted alkene | Selective | researchgate.netnih.gov |

| Trifluoroethyl Propiolate | Aluminum Chloride-based Lewis Acids | α-silicon-substituted alkene | Exclusive | researchgate.netnih.gov |

Differentiating Free-Radical and Ionic Mechanisms in Hydrosilylation

The complementary regioselectivity observed in the hydrosilylation of propiolate esters is attributed to two competing mechanisms: a free-radical pathway and an ionic pathway. acs.orgresearchgate.netnih.gov

Free-Radical Mechanism : In the absence of a strong Lewis acid, the reaction is proposed to proceed via a free-radical chain mechanism. acs.org This process can be initiated by adventitious air. researchgate.net The tris(trimethylsilyl)silyl radical, (Me₃Si)₃Si•, adds to the alkyne at the β-position, generating a radical intermediate that is stabilized by the adjacent ester-carbonyl group. acs.org Subsequent hydrogen abstraction from another molecule of tris(trimethylsilyl)silane propagates the chain and yields the β-adduct (Z-alkene). mdpi.com Computational studies have supported this pathway by modeling the transition state of the radical-forming step. acs.orgnih.gov

Ionic Mechanism : In the presence of a potent Lewis acid like AlCl₃, the mechanism shifts to an ionic pathway. The Lewis acid coordinates to the carbonyl oxygen of the ester, increasing the electrophilicity of the alkyne. This facilitates a nucleophilic attack by the hydride from the silane (B1218182) at the β-position, leading to the formation of a vinyl anion at the α-position which is then silylated to give the α-silicon-substituted product. acs.orgresearchgate.net

Carbocupration and Silicon Group Migration Reactions

A separate and powerful transformation of propiolate esters involves a copper-catalyzed carbocupration followed by a silicon group migration. This sequence allows for the vicinal functionalization of the alkyne, leading to highly substituted and stereochemically defined vinyl silanes. organic-chemistry.org

Stereoselective Formation of Substituted E-Vinyl Silanes from Propiolate Esters in the Presence of Trimethylsilyl (B98337) Trifluoromethanesulfonate (B1224126)

A copper-catalyzed method enables the synthesis of substituted E-vinyl silanes from propiolate esters with high yields and excellent diastereoselectivities. organic-chemistry.org The reaction involves the addition of a Grignard reagent to the propiolate ester in the presence of a copper catalyst and trimethylsilyl trifluoromethanesulfonate (TMSOTf). organic-chemistry.orgorganic-chemistry.org This process proceeds through a catalytic carbocupration-silicon group migration sequence. organic-chemistry.org The result is the stereoselective formation of E-vinyl silanes with diastereoselectivity ratios often exceeding 20:1. organic-chemistry.org The stereochemistry of the resulting E-vinyl silane products has been confirmed through Nuclear Overhauser Effect (NOE) experiments and NMR analysis. organic-chemistry.org

Influence of Reaction Parameters on Stereoselectivity and Yield

The success of the carbocupration-migration sequence is highly dependent on several reaction parameters, including the solvent, temperature, and the nature of the silane promoter. organic-chemistry.org

Solvent and Promoter : Tetrahydrofuran (THF) has been identified as the optimal solvent for this transformation. The choice of the silane promoter is also critical; the high Lewis acidity of trimethylsilyl trifluoromethanesulfonate (TMSOTf) is crucial for facilitating the tautomerization and subsequent silicon group migration that leads to the final product. Using less acidic silanes resulted in lower yields or decomposition. In optimal conditions with THF as the solvent and TMSOTf as the promoter, yields of the desired E-vinyl silane can reach up to 92%. organic-chemistry.org

Grignard Reagents and Catalyst Loading : The reaction is versatile and accommodates both aromatic and aliphatic Grignard reagents, consistently providing high yields (up to 93%) and maintaining excellent diastereoselectivity. organic-chemistry.org Furthermore, the process is efficient even with low catalyst loadings, with as little as 5 mol% of the copper catalyst being effective. organic-chemistry.org

Table 2: Influence of Reaction Parameters on Carbocupration-Migration

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Solvent | THF | Optimal yield (up to 92%) | organic-chemistry.org |

| Solvent | Other (e.g., non-coordinating) | Lower yields or decomposition | organic-chemistry.org |

| Silane Promoter | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | High yield and stereoselectivity | organic-chemistry.org |

| Silane Promoter | Less acidic silanes | Lower yields | organic-chemistry.org |

| Grignard Reagent | Aromatic or Aliphatic | Versatile, high yields (up to 93%) | organic-chemistry.org |

| Catalyst Loading | As low as 5 mol% | Effective transformation | organic-chemistry.org |

Cycloaddition Reactivity

The presence of the trimethylsilyl group on the alkyne backbone of propiolate esters significantly influences their participation in cycloaddition reactions. This influence is both electronic and steric, often directing the regioselectivity of the reaction and, in some cases, facilitating transformations that would be difficult with terminal alkynes. nih.govnih.gov Silyl-protected alkynes like trimethylsilyl propiolate are valuable substrates in various metal-catalyzed cycloaddition processes, including [2+2+1], [3+2], and other annulation reactions, leading to the synthesis of complex heterocyclic and carbocyclic systems. nih.govnih.gov

For instance, rhodium-catalyzed reactions of methyl and ethyl 3-(trimethylsilyl)propiolate with 2-formylphenylboronic acid result in a carbonylative cycloaddition to produce 3-(trimethylsilyl)-1H-inden-1-ols with high yield and regioselectivity. nih.gov Similarly, in titanium-catalyzed [2+2+1] multicomponent pyrrole (B145914) synthesis, trimethylsilyl-protected alkynes act as highly selective cross-coupling partners. nih.gov The electronic and steric properties of the TMS group are crucial in guiding the reaction to yield pentasubstituted 2-TMS-pyrroles with excellent selectivity over other potential isomers. nih.gov However, the reactivity is not universal, and in certain cycloaddition pathways, such as specific cyclopropenations, the electronic nature of the silyl-substituted alkyne can render it unreactive. rsc.org In some cycloadditions with compounds like 6-cyanobenz[a]indolizines, methyl trimethylsilylpropiolate has been observed to undergo the reaction, but with accompanying desilylation, leading to a mixture of products. clockss.org

Unreactivity of Ethyl 3-(trimethylsilyl)propiolate in Specific Cyclopropenation Reactions

Despite the general utility of silyl-alkynes in cycloadditions, research has identified specific conditions under which they fail to react. A notable example is the attempted cyclopropenation of ethyl 3-(trimethylsilyl)propiolate using diazoacetates catalyzed by copper(I) N-heterocyclic carbene (NHC) complexes. rsc.org

In a study investigating the scope of this catalytic system for synthesizing poly-substituted 1-silylcyclopropenes, a range of internal alkynylsilanes were successfully converted to their corresponding cyclopropene (B1174273) products in moderate to good yields. rsc.org The reaction tolerated various electronically and sterically diverse substituents on the alkyne. For example, electron-rich (ortho-tolyl), electron-deficient (para-halophenyl), and sterically hindered (1-naphthyl) substituted (trimethylsilyl)acetylenes all furnished the desired cyclopropenyl esters. rsc.org

However, when ethyl 3-(trimethylsilyl)propiolate was subjected to the same reaction conditions with ethyl diazoacetate, no cyclopropene product was formed. rsc.org The compound was found to be completely unreactive. This lack of reactivity was also observed for bistrimethylsilylacetylene. Researchers hypothesize that the unreactivity stems from the significantly electron-deficient character of the internal alkyne, which is enhanced by the presence of both the ester and the trimethylsilyl group. rsc.org This deactivation of the triple bond prevents the copper-catalyzed carbene transfer from the diazoacetate, thereby inhibiting the cyclopropenation reaction. rsc.org

The table below summarizes the results from the copper(I)-NHC catalyzed cyclopropenation study, highlighting the unreactive nature of ethyl 3-(trimethylsilyl)propiolate in this specific transformation. rsc.org

Table 1: Reactivity of Various Alkynylsilanes in Copper(I)-NHC Catalyzed Cyclopropenation rsc.org

| Alkyne Substrate | Reactivity | Product | Isolated Yield (%) |

| ortho-Tolyl(trimethylsilyl)acetylene | Reactive | Corresponding Cyclopropene | 71 |

| para-Chlorophenyl(trimethylsilyl)acetylene | Reactive | Corresponding Cyclopropene | 59 |

| 1-Naphthyl(trimethylsilyl)acetylene | Reactive | Corresponding Cyclopropene | 68 |

| n-Butyl(trimethylsilyl)acetylene | Reactive | Corresponding Cyclopropene | 64 |

| Bistrimethylsilylacetylene | Unreactive | No Product Observed | 0 |

| Ethyl 3-(trimethylsilyl)propiolate | Unreactive | No Product Observed | 0 |

Applications of Trimethylsilyl Propiolate in Research

Role as an Intermediate in the Synthesis of Analytical Standards

One of the key applications of trimethylsilyl (B98337) propiolate is in the preparation of chemical standards used for instrument calibration and reference in analytical techniques.

Trimethylsilyl lower alkyl propiolates, such as the methyl ester, serve as crucial intermediates in the synthesis of sodium 3-trimethylsilylpropionate (TSP) and its deuterated analogue, sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (TSP-d4). google.com These compounds are widely used as water-soluble internal standards for proton Nuclear Magnetic Resonance (NMR) spectroscopy. google.comnih.govwikipedia.org The trimethylsilyl group in TSP provides a sharp, distinct signal at 0.00 ppm in the ¹H NMR spectrum, which serves as a reliable reference point for calibrating chemical shifts. smolecule.com

The synthesis involves a two-step process starting from a trimethylsilyl lower alkyl propiolate. google.com The first step is the reduction of the carbon-carbon triple bond. google.com For the production of standard TSP, this is achieved through catalytic hydrogenation. google.com To produce the deuterated standard, TSP-d4, the propiolate is subjected to deuterogenation using deuterium (B1214612) gas, typically with a palladium on carbon (Pd/C) catalyst. google.com This reaction saturates the triple bond, yielding the corresponding deuterated propionate (B1217596) ester. google.com

The second step is the saponification of the resulting ester. google.com The 3-(trimethylsilyl) methyl propionate-d4 is treated with a base, such as sodium deuteroxide in deuterium oxide, to hydrolyze the ester and form the sodium salt of the carboxylic acid, yielding the final product, TSP-d4. google.com This deuterated standard is particularly advantageous for NMR studies in aqueous solutions like D₂O, as it minimizes interference from solvent signals. smolecule.comcymitquimica.com

Synthesis Pathway of TSP-d4 from Trimethylsilyl Methyl Propiolate

| Step | Reactant(s) | Reagent(s) | Product | Purpose |

|---|---|---|---|---|

| 1. Reduction | 3-(trimethylsilyl) methyl propiolate | Deuterium (D₂), 10% Palladium on Carbon | 3-(trimethylsilyl) methyl propionate-d₄ | Saturation of the alkyne triple bond with deuterium. google.com |

| 2. Saponification | 3-(trimethylsilyl) methyl propionate-d₄ | Sodium deuteroxide, Deuterium oxide | Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (TSP-d4) | Hydrolysis of the ester to form the final sodium salt standard. google.com |

Building Block for Complex Organic Scaffolds

The inherent reactivity of the propiolate structure makes it an excellent starting material for building more intricate molecular architectures, such as heterocyclic compounds.

Ethyl 3-(trimethylsilyl)propynoate, an ester derivative, is a valuable building block for synthesizing substituted furans, which are important structural motifs in many natural products and pharmaceuticals. sigmaaldrich.comsigmaaldrich.com The presence of the trimethylsilyl group can influence the regioselectivity of cyclization reactions, guiding the formation of specific isomers. thieme-connect.com

One notable application is in the preparation of 4-ethoxycarbonyl-3-(trimethylsilyl)furan. sigmaaldrich.comsigmaaldrich.com Although specific details of this synthesis are proprietary, the general reactivity of silylalkynes in furan (B31954) synthesis is well-documented. Gold-catalyzed reactions, for instance, are known to facilitate the synthesis of substituted furans from various starting materials, including propargyl alcohols and alkynes. organic-chemistry.org These reactions often proceed through complex cascades involving rearrangements and cyclizations. organic-chemistry.org The trimethylsilyl group on the alkyne can play a crucial role in directing the outcome of these transformations. thieme-connect.com

Furthermore, ethyl 3-(trimethylsilyl)propynoate has been employed in multi-step sequences to create complex heterocyclic systems. For example, it was used in a three-step sequence to synthesize a google.comCurrent time information in Bangalore, IN.nih.govtriazole-fused pyrazinopyridazinedione. thieme-connect.comnih.gov In this process, the trimethylsilyl group directs the regioselectivity of an azide (B81097) cycloaddition step before being removed in the final step of the sequence. thieme-connect.comnih.gov This highlights the utility of the trimethylsilyl group as a directing group that can be strategically removed after guiding a key bond-forming reaction.

Table of Compounds

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| Trimethylsilyl propiolate | - | C₆H₁₀O₂Si |

| Sodium 3-Trimethylsilylpropionate | TSP, Sodium 3-(trimethylsilyl)propanoate | C₆H₁₃NaO₂Si |

| Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 | TSP-d4, Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate | C₆H₉D₄NaO₂Si |

| Ethyl 3-(trimethylsilyl)propynoate | Ethyl 3-(trimethylsilyl)propiolate | C₈H₁₄O₂Si |

| 3-(trimethylsilyl) methyl propiolate | Methyl 3-(trimethylsilyl)propynoate | C₇H₁₂O₂Si |

| 3-(trimethylsilyl) methyl propionate-d₄ | - | C₇H₁₂D₄O₂Si |

| 4-ethoxycarbonyl-3-(trimethylsilyl)furan | - | C₁₀H₁₄O₃Si |

| Palladium on carbon | Pd/C | Pd/C |

| Deuterium | - | D₂ |

| Sodium deuteroxide | - | NaOD |

Computational and Theoretical Studies Relevant to Trimethylsilyl Propiolate

Quantum Chemical Approaches to Understanding Reactivity

Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are widely used to predict and rationalize the chemical behavior of molecules. nih.govumn.edu These approaches analyze a molecule's electronic structure to compute various reactivity descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), molecular electrostatic potential (MEP), and atomic charges. nih.gov These descriptors help in understanding how a molecule will interact with other reagents.

In the context of trimethylsilyl (B98337) propiolate and related structures, DFT calculations are instrumental in understanding the role of the trimethylsilyl (TMS) group. The TMS group can exert significant electronic and steric effects that influence the reactivity of the alkyne and ester functionalities. Computational studies on related silylated compounds have shown that the TMS group affects the distribution of electron density and the stability of intermediates and transition states. mdpi.com

A pertinent example of using computational analysis to predict reactivity and regioselectivity comes from studies of the hexadehydro-Diels–Alder (HDDA) reaction, a process that can involve substrates derived from trimethylsilyl propiolate. nih.govnih.gov In these reactions, an unsymmetrical benzyne (B1209423) intermediate is formed. DFT calculations have revealed that the regioselectivity of subsequent trapping reactions can be predicted by analyzing the geometry of this benzyne intermediate. Specifically, the site of nucleophilic attack correlates with the more obtuse internal bond angle of the strained alkyne, which corresponds to the more electron-deficient carbon atom. nih.govencyclopedia.pub This predictive power, derived purely from computational models, highlights the utility of quantum chemistry in understanding complex organic reactions.

Mechanistic Insights from Computational Analysis (e.g., Hydrosilylation Transition States)

Beyond predicting general reactivity, computational analysis provides detailed, step-by-step descriptions of reaction mechanisms. By mapping potential energy surfaces and characterizing the structures of transition states, these studies can distinguish between competing reaction pathways.

Hydrosilylation of Propiolate Esters

The hydrosilylation of propiolate esters, including those with a trimethylsilyl group, has been a subject of mechanistic investigation. Experimental results show that the regioselectivity of the reaction—that is, whether the silyl (B83357) group adds to the α- or β-carbon of the alkyne—is highly dependent on the reaction conditions, such as the presence or absence of Lewis acids. researchgate.net To explain these observations, computational studies have been employed to explore the underlying mechanisms. These theoretical analyses have led to the proposal of two competitive pathways: a free-radical mechanism and an ionic mechanism. researchgate.net Crucially, computational modeling has successfully located and characterized the transition state for the key radical-forming step, providing strong evidence for the viability of the proposed free-radical pathway under certain conditions. researchgate.net

Hexadehydro-Diels-Alder (HDDA) Reaction

A clear illustration of the power of computational analysis is the mechanistic study of the intramolecular HDDA reaction of penta-2,4-diyn-1-yl 3-(trimethylsilyl)propiolate. nih.gov This study combined experimental kinetics with high-level DFT calculations to elucidate the precise nature of the cycloisomerization step. A central question was whether the reaction proceeds through a concerted [4+2] cycloaddition or a stepwise pathway involving a diradical intermediate. nih.govwikipedia.org

The computational investigation modeled the reaction at various levels of theory to ensure the reliability of the results. nih.gov The findings from these calculations indicated that the reaction is not a concerted process. Instead, it proceeds through a highly asynchronous, stepwise mechanism. The rate-determining step was identified as the formation of the first carbon-carbon bond, which passes through a transition state possessing substantial diradical character. nih.gov This detailed insight into the reaction coordinate would be exceptionally challenging to obtain through experimental observation alone.

| Computational Aspect | Description |

|---|---|

| Primary Question | Is the reaction mechanism concerted or a stepwise diradical pathway? |

| Computational Methods |

|

| Key Mechanistic Finding | The reaction proceeds via a highly asynchronous, stepwise pathway. |

| Transition State Character | The rate-determining transition state exhibits significant diradical character. |

Q & A

Q. What are the optimal synthetic routes for preparing trimethylsilyl propiolate, and how can its purity be rigorously characterized?

this compound can be synthesized via esterification of propargyl alcohol derivatives with trimethylsilyl-protected alkynes. A detailed protocol involves reacting 5-(trimethylsilyl)penta-2,4-diyn-1-ol with propiolic acid in dichloromethane using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . Purity is confirmed by 1H NMR (e.g., absence of residual starting materials), 13C NMR (characteristic alkyne and silyl peaks), IR spectroscopy (C≡C and ester carbonyl stretches), and high-resolution mass spectrometry (HR ESI-MS) . For reproducibility, ensure anhydrous conditions and monitor reaction progress via thin-layer chromatography (TLC).

Q. Which analytical techniques are most effective for identifying this compound in complex reaction mixtures?

Gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl (TMS) derivatization is widely used. The silyl group enhances volatility and stability, enabling separation of this compound from polar byproducts. Derivatization protocols involve MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) at 50°C for 30 minutes . For quantification, pair GC-MS with internal standards (e.g., deuterated analogs) and validate using calibration curves. Complementary methods include HPLC-UV (monitoring ester absorbance at ~210 nm) and NMR spectroscopy for structural confirmation .

Advanced Research Questions

Q. How can contradictions in kinetic data from intramolecular reactions involving this compound be resolved?

Discrepancies in activation energy (Ea) measurements may arise from rotational constraints in the transition state. For example, replacing ester groups with rigid aromatic systems (e.g., compound 16 in ) reduces rotational freedom, allowing accurate Ea determination via Arrhenius plots . Use density functional theory (DFT) calculations to model transition states and validate experimental Ea values. Cross-reference kinetic data with Eyring equation outputs to reconcile differences between theoretical and observed rates .

Q. What role does steric hindrance from the trimethylsilyl group play in modulating reaction pathways?

The bulky trimethylsilyl group directs regioselectivity in cycloadditions and alkyne functionalization. For instance, in hexadehydro-Diels–Alder (HDDA) reactions, steric effects favor endo transition states, altering product distributions . To study this, synthesize analogs with varying silyl groups (e.g., tert-butyldimethylsilyl vs. triphenylsilyl) and compare reaction outcomes via Hammett plots or steric parameter analysis (e.g., Tolman cone angles) .

Q. How can researchers ensure the stability of this compound under varying experimental conditions?

Stability is influenced by moisture, light, and temperature. Store the compound in anhydrous, amber vials under inert gas (N2/Ar) at –20°C . For reactions in aqueous media, use Schlenk techniques to exclude moisture. Monitor decomposition via TLC or in situ IR spectroscopy (tracking ester carbonyl degradation). Pre-purify solvents (e.g., molecular sieves for drying) and avoid prolonged exposure to acidic/basic conditions .

Methodological and Experimental Design

Q. What strategies minimize side reactions during the synthesis of this compound derivatives?

- Temperature control : Conduct esterifications at 0–5°C to suppress propargyl alcohol oligomerization .

- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to enhance reaction efficiency and reduce side-product formation .

- Purification : Employ medium-pressure liquid chromatography (MPLC) with hexane/ethyl acetate gradients for high-purity isolates .

Q. How should researchers design experiments to assess the catalytic activity of this compound in click chemistry?

- Control experiments : Compare reaction rates with/without this compound to isolate its catalytic effect.

- Substrate scope : Test diverse alkynes (e.g., terminal, internal) and azides to evaluate regioselectivity.

- Kinetic profiling : Use stopped-flow NMR or UV-Vis spectroscopy to track real-time reaction progress .

Data Interpretation and Reproducibility

Q. Why might NMR spectra of this compound show unexpected splitting patterns, and how can this be addressed?

Splitting may arise from dynamic rotational isomerism of the silyl group or residual moisture. To resolve:

- Acquire spectra at higher temperatures (e.g., 40°C) to average out rotamers.

- Use deuterated solvents (e.g., CDCl3) dried over activated molecular sieves.

- Compare with computed NMR spectra (e.g., Gaussian software ) to assign peaks confidently .

Q. What are common pitfalls in interpreting GC-MS data for this compound, and how can they be mitigated?

- Derivatization artifacts : Incomplete silylation generates multiple peaks. Validate derivatization efficiency with internal standards.

- Column bleed : High-temperature runs may degrade non-polar columns. Use low-bleed GC columns (e.g., DB-5ms) and optimize temperature ramps .

- Ion suppression : Matrix effects in complex mixtures reduce sensitivity. Employ solid-phase extraction (SPE) for sample cleanup .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Ventilation : Ensure continuous airflow to prevent vapor accumulation. Avoid open flames due to flammability risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.